molecular formula C24H18N2O3S B2772221 4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312743-81-0

4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2772221
CAS No.: 312743-81-0
M. Wt: 414.48
InChI Key: FCTGXPBMGRLPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzoyl group attached to a benzamide backbone, with a thiazole ring and a methoxyphenyl group as substituents. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. this method may not be suitable for functionalized molecules due to the harsh conditions required . The use of solid acid catalysts and ultrasonic irradiation offers a more sustainable and efficient alternative for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the thiazole ring and methoxyphenyl group enhances its antimicrobial and antiproliferative properties compared to other benzamide derivatives.

Properties

IUPAC Name

4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c1-29-21-10-6-5-9-19(21)20-15-30-24(25-20)26-23(28)18-13-11-17(12-14-18)22(27)16-7-3-2-4-8-16/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTGXPBMGRLPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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